N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide
Overview
Description
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a thiophene ring, which is further substituted with a cyano group, a methyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano, methyl, and phenyl groups. This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Amidation: The final step involves the formation of the benzamide group. This can be done by reacting the substituted thiophene with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological targets, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-phenylthiophen-2-yl)benzamide: Lacks the methyl group, which may affect its biological activity.
N-(3-cyano-5-methylthiophen-2-yl)benzamide: Lacks the phenyl group, which may influence its binding affinity.
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)acetamide: Has an acetamide group instead of a benzamide group, which may alter its chemical properties.
Uniqueness
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide is unique due to its specific substitution pattern on the thiophene ring. The presence of the cyano, methyl, and phenyl groups, along with the benzamide moiety, contributes to its distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-13-17(14-8-4-2-5-9-14)16(12-20)19(23-13)21-18(22)15-10-6-3-7-11-15/h2-11H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQGELUEAAFFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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